

# Nifuraldezone-15N3: A Technical Guide for Analytical Applications

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## Compound of Interest

Compound Name: **Nifuraldezone-15N3**

Cat. No.: **B15558579**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Nifuraldezone-15N3**, a stable isotope-labeled internal standard essential for the accurate quantification of Nifuraldezone residues in various matrices. Nifuraldezone is a nitrofuran antibiotic, and its use in food-producing animals is banned in many jurisdictions due to concerns about the carcinogenicity of its residues. Consequently, sensitive and reliable analytical methods are required for monitoring compliance with these regulations.

## Certificate of Analysis: Representative Data

While a specific Certificate of Analysis for a single batch of **Nifuraldezone-15N3** is proprietary, the following table summarizes the typical quantitative data provided for such a reference standard. This information is critical for ensuring the quality and reliability of analytical measurements.

Parameter	Specification
Identity	
Chemical Name	5-Nitro-2-furaldehyde (formyl-15N, oximino-15N2) semioxamazone
Molecular Formula	C7H3(15N3)N4O5
Molecular Weight	229.13 g/mol
Purity and Concentration	
Chemical Purity (by HPLC)	≥98%
Isotopic Purity	≥99% atom % 15N
Concentration (in solution)	100 µg/mL (in Acetonitrile)
Physical Properties	
Appearance	Yellow to orange solid
Solubility	Soluble in Acetonitrile and DMSO
Storage and Stability	
Storage Conditions	-20°C, protected from light
Expiration Date	Typically 24-36 months from date of manufacture

## Experimental Protocols

The accurate detection and quantification of Nifuraldezone residues, often present at trace levels, necessitates robust analytical methodologies. The following is a detailed protocol for the analysis of Nifuraldezone in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Nifuraldezone-15N3** as an internal standard.

## Sample Preparation: Extraction and Derivatization

- Homogenization: Homogenize 2 grams of tissue sample.

- Internal Standard Spiking: Spike the homogenate with a known concentration of **Nifuraldezone-15N3** solution.
- Hydrolysis: Add 5 mL of 0.1 M HCl and incubate at 37°C overnight to release protein-bound metabolites.
- Derivatization: Add 200  $\mu$ L of 2-nitrobenzaldehyde (derivatizing agent) and incubate at 50°C for 2 hours. This step converts the Nifuraldezone metabolite to a more stable derivative suitable for LC-MS/MS analysis.
- Liquid-Liquid Extraction:
  - Adjust the pH of the sample to 7.5 with 1 M NaOH.
  - Add 5 mL of ethyl acetate and vortex for 1 minute.
  - Centrifuge at 4000 rpm for 10 minutes.
  - Collect the organic (upper) layer.
- Evaporation and Reconstitution: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200  $\mu$ L of the mobile phase.

## LC-MS/MS Analysis

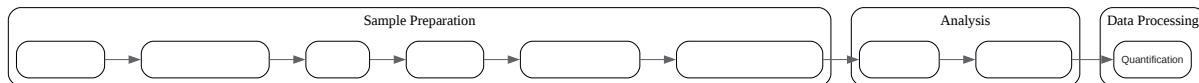
- Chromatographic System: A high-performance liquid chromatography (HPLC) system.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m particle size).
- Mobile Phase:
  - A: 0.1% Formic acid in Water
  - B: 0.1% Formic acid in Acetonitrile
- Gradient: A time-programmed gradient from 10% B to 90% B over 10 minutes.
- Flow Rate: 0.3 mL/min.

- Injection Volume: 10  $\mu\text{L}$ .
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Nifuraldezone derivative: m/z 249  $\rightarrow$  134
  - **Nifuraldezone-15N3** derivative: m/z 252  $\rightarrow$  137

## Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of Nifuraldezone residues.

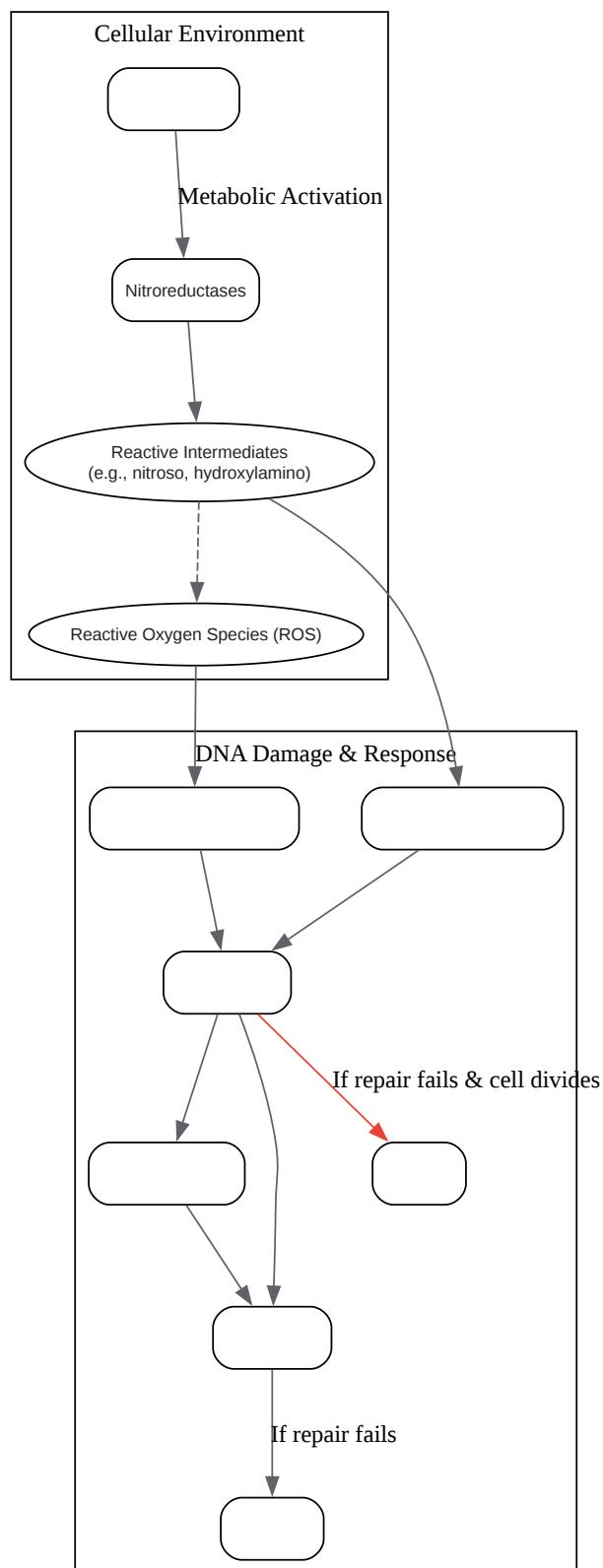


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*Experimental workflow for Nifuraldezone analysis.*

### Proposed Genotoxic Signaling Pathway of Nifuraldezone

Nitrofurans are thought to exert their genotoxic effects through the metabolic reduction of their 5-nitro group, leading to the formation of reactive intermediates that can induce cellular damage. The diagram below outlines a plausible signaling pathway for Nifuraldezone-induced genotoxicity.



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